molecular formula C9H13BrN2 B12078384 5-bromo-N-butylpyridin-3-amine

5-bromo-N-butylpyridin-3-amine

Cat. No.: B12078384
M. Wt: 229.12 g/mol
InChI Key: MPKWXVLSBVDODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine (C5H5N), an aromatic heterocyclic compound, and its derivatives are of paramount importance in numerous scientific fields, particularly in medicinal and materials chemistry. researchgate.netrsc.orgnih.gov The structural similarity of the pyridine ring to benzene (B151609), with one carbon atom replaced by a nitrogen atom, imparts unique chemical properties that have been extensively explored. rsc.orgopenaccessjournals.com This nitrogen heteroatom influences the molecule's reactivity, stability, and pharmacological profile. openaccessjournals.com Pyridine derivatives are integral components of over 7,000 existing drug molecules and are also crucial as precursors, solvents, and reagents in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov Their wide-ranging applications stem from their diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.com The ability of the pyridine nucleus to be readily functionalized allows for the creation of vast libraries of compounds with tailored properties, making it a "privileged scaffold" in drug discovery. rsc.orgnih.gov

Role of Aminopyridines as Fundamental Building Blocks

Among the various classes of pyridine derivatives, aminopyridines are particularly significant as fundamental building blocks in organic synthesis. dntb.gov.uaresearchgate.net These compounds, characterized by the presence of an amino group on the pyridine ring, serve as versatile intermediates for the construction of more complex heterocyclic systems. dntb.gov.uamorressier.com The amino group provides a reactive site for a multitude of chemical transformations, including N-alkylation, N-arylation, and acylation, as well as participation in cyclization reactions to form fused ring systems like imidazopyridines and azaindoles. dntb.gov.uarsc.org

Metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been extensively applied to aminopyridines, enabling the formation of carbon-carbon and carbon-nitrogen bonds. dntb.gov.uamdpi.com These methods are crucial for the synthesis of highly functionalized molecules with potential biological activity. rsc.org The strategic placement of substituents on the aminopyridine ring can influence the electronic properties and steric environment, thereby directing the outcome of these synthetic transformations. dntb.gov.ua The utility of aminopyridines is further highlighted by their role as pharmacophores in numerous biologically active molecules. rsc.orgnih.gov

Overview of 5-Bromo-N-butylpyridin-3-amine in Current Chemical Literature

This compound is a specific substituted aminopyridine that has appeared in the chemical literature and is available from various chemical suppliers. bldpharm.comaksci.com Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an N-butylamino group at the 3-position. This combination of functional groups makes it a potentially valuable intermediate in synthetic chemistry.

The bromine atom at the 5-position is a key feature, serving as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity that can be achieved from this single precursor. mdpi.com The N-butylamino group at the 3-position can influence the molecule's solubility and lipophilicity, and the nitrogen atom can participate in further reactions or act as a hydrogen bond donor/acceptor, which is often crucial for biological activity.

While specific, in-depth research articles focusing solely on the synthesis and applications of this compound are not abundant in the readily available literature, its presence in chemical catalogs and databases suggests its utility as a building block for creating more complex molecules for various research and development purposes. bldpharm.comaksci.com The general reactivity patterns of bromo- and aminopyridines provide a strong indication of the synthetic potential of this compound. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), to generate a series of novel pyridine derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-N-butylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3

InChI Key

MPKWXVLSBVDODA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CN=C1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo N Butylpyridin 3 Amine and Analogous Structures

Direct Synthetic Routes to 5-Bromo-N-butylpyridin-3-amine

Direct synthesis of this compound can be approached in two primary ways: by first introducing the bromine atom and then the butylamine (B146782) group, or by reversing the order of these functionalization steps.

Strategies for Regioselective Bromination of N-Butylpyridin-3-amine

The regioselective bromination of N-substituted 3-aminopyridines is governed by the directing effects of the amino group. The amino group is a powerful activating ortho-, para-director in electrophilic aromatic substitution. In the case of N-butylpyridin-3-amine, the positions ortho (2- and 4-) and para (6-) to the amino group are activated. However, the pyridine (B92270) nitrogen is deactivating, making the ring less reactive than benzene (B151609). The position para to the amino group (position 6) is also ortho to the ring nitrogen, which is electronically unfavorable for electrophilic attack. Therefore, bromination is expected to occur at the positions ortho to the amino group, which are positions 2 and 4, and at the position 5, which is meta to the amino group but less deactivated.

Studies on the bromination of activated pyridines have shown that the reaction of 3-aminopyridine (B143674) with N-bromosuccinimide (NBS) can lead to monobrominated products. clockss.org The regioselectivity is influenced by the solvent and reaction conditions. For N-butylpyridin-3-amine, direct bromination would likely yield a mixture of isomers, with the 5-bromo isomer being a significant product due to a combination of electronic and steric factors. To achieve high regioselectivity for the 5-position, the amino group can be acylated to form an amide. The bulkier amide group can direct bromination to the less sterically hindered 5-position.

Table 1: Regioselectivity in the Bromination of 3-Substituted Pyridines

Starting Material Brominating Agent Position of Bromination Reference
3-Aminopyridine NBS 2- and 6- clockss.org
3-Hydroxypyridine NBS 2- and 6- clockss.org

Amination Approaches for Brominated Pyridine Precursors

A more common and often more regioselective approach to this compound involves the amination of a pre-brominated pyridine ring. A suitable starting material for this approach is 3,5-dibromopyridine (B18299). The reaction of 3,5-dibromopyridine with n-butylamine can proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

Microwave-assisted synthesis has been shown to be a facile and general method for the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine and an excess of an aliphatic amine. mdpi.com This method avoids the need for metal catalysts or strong bases and can significantly shorten reaction times compared to conventional heating. mdpi.com For example, the reaction of 3,5-dibromopyridine with pyrrolidine (B122466) under microwave irradiation at 180°C for 30 minutes yielded 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% yield, whereas conventional heating under the same conditions gave only a 4% yield. mdpi.com It is expected that a similar reaction with n-butylamine would proceed efficiently to give this compound.

Under these conditions, the substitution of the second bromine atom is generally not observed. This is because the introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic substitution. mdpi.com

Other methods for the amination of brominated pyridines include copper-catalyzed conditions and the use of strong bases like sodium amide (NaNH2) or sodium tert-butoxide (t-BuONa). mdpi.com However, these methods can sometimes lead to the formation of byproducts and purification challenges. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering alternative synthetic routes to this compound and its analogs.

Suzuki-Miyaura Coupling in the Synthesis of Related Pyridine Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org This reaction could be employed in the synthesis of analogs of this compound where the butyl group is replaced by an aryl or other carbon-based substituent.

For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.com The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com

The synthesis of butyl-substituted pyridines via Suzuki coupling would involve the reaction of a bromopyridine with a butylboronic acid or a butyltrifluoroborate salt. The coupling of alkylboronic acids with aryl halides, a C(sp²)-C(sp³) coupling, can be more challenging than C(sp²)-C(sp²) couplings due to slower transmetalation and the potential for β-hydride elimination. However, the development of specialized ligands and reaction conditions has expanded the scope of this reaction to include alkyl groups. rsc.org

Buchwald-Hartwig Amination and Analogous C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. rsc.org This reaction is highly versatile and has become a cornerstone of modern synthetic organic chemistry.

This methodology is directly applicable to the synthesis of this compound from 3,5-dibromopyridine and n-butylamine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A study on the palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines demonstrated the effectiveness of this approach. nih.gov For the coupling of primary amines, BrettPhos-precatalysts were found to be highly effective. nih.gov It has also been reported that a PdCl₂(butylamine)₂ complex can serve as a precatalyst for Buchwald-Hartwig amination. digitellinc.com

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine Substrate Amine Catalyst/Ligand Base Reference
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBuᵗ libretexts.org
3-Bromo-2-aminopyridine Cyclopentylamine BrettPhos-precatalyst LiHMDS nih.gov

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to attack by nucleophiles, especially when a good leaving group such as a halide is present.

As mentioned in section 2.1.2, the reaction of 3,5-dibromopyridine with n-butylamine is a classic example of an SNAr reaction. The reaction proceeds through an addition-elimination mechanism, where the nucleophile (n-butylamine) attacks the carbon bearing a bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are generally more reactive than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. In 3,5-dibromopyridine, both bromine atoms are at positions that are less activated than the 2- or 4-positions. However, the reaction can be driven to completion under forcing conditions such as high temperatures, often facilitated by microwave irradiation. mdpi.com The use of an excess of the amine nucleophile is also common to ensure monosubstitution and to drive the reaction to completion. mdpi.com

Transformations from Precursor Aminopyridines

Diazotization-Mediated Derivatizations

Diazotization of aminopyridines, a process that converts an amino group into a diazonium salt (-N₂⁺), serves as a powerful method for introducing a wide array of functional groups. The resulting diazonium group is an excellent leaving group and can be displaced by various nucleophiles.

The stability and reactivity of pyridinediazonium salts are highly dependent on the position of the amino group. Diazonium salts formed from 2- and 4-aminopyridine (B3432731) are generally unstable but can be trapped in situ to form the corresponding hydroxy or other substituted compounds. rsc.org In contrast, diazonium salts derived from 3-aminopyridines exhibit different electronic effects and chemistry. google.com These salts can be prepared via anhydrous diazotization of 3-aminopyridines using reagents like alkyl nitrites in the presence of an acid. google.com The resulting pyridine-3-diazonium salt intermediates can then be reacted with nucleophiles to yield 3-substituted pyridines. google.com

For instance, a potential pathway to a bromo-substituted aminopyridine could involve a Sandmeyer-type reaction on a pyridine-3-diazonium salt using a copper(I) bromide catalyst. Alternatively, starting from a diaminopyridine, one amino group could be selectively diazotized and subsequently replaced. The choice of solvent and acid is critical; reactions in a DMSO/H₂O paste in the presence of trifluoromethanesulfonic acid (TfOH) have been used to convert aminopyridines into pyridyl triflates via their diazonium salts. researchgate.net

Table 1: Comparison of Diazotization Reactivity in Aminopyridines

Position of Amino Group Diazonium Salt Stability Reactivity Notes
2- and 4- Generally unstable rsc.org Hydrolyze rapidly in dilute acid to hydroxy compounds rsc.org

Other Functional Group Interconversions for Substituted Pyridines

Beyond diazotization, various other functional group interconversions (FGI) are employed to modify precursor aminopyridines. A direct and common route to this compound would involve the N-alkylation of 5-bromopyridin-3-amine. This transformation can be achieved by reacting the aminopyridine with a butyl halide (e.g., butyl bromide) under basic conditions.

Another strategy involves modifying the amino group to direct subsequent reactions. For example, the amino group of 5-bromo-2-methylpyridin-3-amine can be acylated with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation protects the amine and modifies its electronic properties, which can be advantageous for subsequent reactions like palladium-catalyzed Suzuki cross-couplings. mdpi.com After the coupling reaction, the acetyl group can be removed to regenerate a substituted aminopyridine.

Nucleophilic aromatic substitution (SNAr) provides another avenue. Starting from a di-halogenated pyridine, such as 3,5-dibromopyridine, one bromine atom can be selectively displaced by an amine. The reaction of 3,5-dibromopyridine with various amines, such as pyrrolidine, has been shown to yield 3-amino-5-bromopyridine derivatives. clockss.org This approach could be adapted using butylamine to directly synthesize the N-butyl derivative, although selectivity between the two bromine atoms can be a challenge.

Methodological Considerations for Reaction Yields and Selectivity

The success of synthesizing substituted pyridines hinges on careful control of reaction conditions to maximize yield and ensure regioselectivity. Several factors, from the choice of catalyst to the energy source, play a pivotal role.

Catalysis and Reagents: The choice of catalyst is fundamental. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds on the pyridine ring. mdpi.com The selection of the palladium catalyst and ligands can significantly influence reaction efficiency. Similarly, copper-catalyzed methods, like the Goldberg reaction, are effective for forming C-N bonds, for instance, in the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113). nih.gov

Reaction Conditions:

Temperature and Heating Method: The use of microwave irradiation has emerged as a powerful tool to accelerate reactions and improve yields compared to conventional heating. For example, the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and an amine saw significantly reduced reaction times and improved yields under microwave conditions. clockss.org In some multicomponent reactions for pyridine synthesis, microwave heating at elevated temperatures (120-140 °C) completed the reaction in minutes. nih.gov

Solvent: The solvent system can dramatically affect reaction outcomes. Protic solvents like ethanol (B145695) have been shown to improve the efficiency of certain Bohlmann–Rahtz pyridine syntheses. nih.gov For diazotization reactions, conducting the process under substantially anhydrous conditions is often necessary to prevent undesirable side reactions and a decrease in process efficiency. google.com

Flow Chemistry: Transferring reactions from batch to continuous flow processing can offer advantages in scalability, safety, and sometimes yield. The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor, achieving high yields and outperforming traditional batch methods in terms of step efficiency and processing rate. nih.gov

Table 2: Impact of Methodological Choices on Pyridine Synthesis

Methodological Factor Example Application Observed Outcome Reference
Heating Method Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine Microwave (180°C, 30 min) gave 55% yield; conventional heating gave only 4% product. clockss.org
Solvent Choice Bohlmann–Rahtz pyridine synthesis Use of ethanol/acetic acid improved isolated yield to 86% compared to 74% in toluene/acetic acid. nih.gov
Process Type Bohlmann–Rahtz pyridine synthesis Continuous flow processing gave an 86% isolated yield, outperforming the traditional two-step batch process (81%). nih.gov

| Reaction Conditions | Diazotization of 3-aminopyridines | "Substantially anhydrous conditions" are preferred to avoid undesirable decreases in efficiency. | google.com |

By carefully selecting precursors and reaction pathways, and by optimizing methodological variables such as catalysis, solvent, and heating technology, chemists can efficiently and selectively synthesize complex molecules like this compound for various applications in research and development.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 5-bromo-N-butylpyridin-3-amine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of the proton and carbon environments.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyridine (B92270) ring and the N-butyl substituent. The pyridine ring protons (H-2, H-4, H-6) will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electronic effects of the bromine and amino substituents, these protons will exhibit characteristic chemical shifts. The electron-donating amino group tends to shield the ortho and para protons, while the electronegative bromine atom and the pyridine nitrogen have a deshielding effect. The N-butyl group will display signals in the aliphatic region (typically δ 0.9-3.5 ppm), including a triplet for the terminal methyl group, two multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the amine nitrogen.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate at lower field (δ 120-160 ppm), with their exact shifts influenced by the bromo and N-butylamino substituents. The carbon bearing the bromine atom (C-5) is expected to appear at a relatively higher field compared to unsubstituted positions due to the "heavy atom effect," while the carbon attached to the nitrogen (C-3) will be significantly influenced by the amino group. The four distinct carbon signals of the butyl group will appear at a higher field (δ 13-50 ppm). For related substituted pyridines, NMR spectral analysis is a primary tool for structural confirmation. researchgate.netresearchgate.netchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values based on analogous structures like 3-butylpyridine (B1328907) and other substituted pyridines. chemicalbook.comchemicalbook.com

¹H NMR Predictions¹³C NMR Predictions
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
H-2~8.1dC-2~140
H-4~7.2tC-3~145
H-6~8.2dC-4~125
NH~4.5-5.5br sC-5~118
N-CH₂~3.2tC-6~142
CH₂~1.6mN-CH₂~45
CH₂~1.4mCH₂~31
CH₃~0.9tCH₂~20
CH₃~14

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons of the butyl chain (CH₃ to its neighboring CH₂, which in turn couples to the next CH₂, and so on). It would also confirm the coupling relationships between the aromatic protons on the pyridine ring (e.g., H-4 with H-2 and H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the triplet at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming their assignment as the terminal methyl group of the butyl chain. This technique is crucial for validating the assignments made from 1D NMR spectra. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

The spectra for this compound would be characterized by several key vibrational bands. The analysis of related amino- and bromo-substituted pyridines provides a basis for these assignments. nih.govaip.orgcore.ac.ukresearchgate.net

N-H Vibrations: A secondary amine (N-H) stretching vibration is expected as a single, medium-intensity band in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching modes of the pyridine ring are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear between 2850-2960 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern affects the exact position and intensity of these bands.

C-N and C-Br Vibrations: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. smolecule.com The C-Br stretching vibration gives rise to a strong absorption at lower frequencies, typically in the 500-700 cm⁻¹ region, which is a diagnostic marker for the halogen substituent. smolecule.com

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H StretchSecondary Amine3300 - 3500 aip.orgcore.ac.uk
Aromatic C-H StretchPyridine Ring3000 - 3100 core.ac.uk
Aliphatic C-H StretchButyl Group2850 - 2960 core.ac.uk
C=C, C=N StretchPyridine Ring1400 - 1600 researchgate.netsmolecule.com
C-N StretchAryl-Amine1250 - 1350 core.ac.uksmolecule.com
C-Br StretchBromo-Aryl500 - 700 smolecule.com

For complex molecules, the definitive assignment of all vibrational bands can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), is widely used to calculate theoretical vibrational frequencies. mdpi.comiaea.orgresearchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This combined theoretical and experimental approach allows for a more confident and complete assignment of the vibrational modes, including complex fingerprint region vibrations, which is a common practice for substituted pyridine systems. core.ac.uknih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns upon ionization. uni-saarland.de For this compound (C₉H₁₃BrN₂), the molecular weight is approximately 228.03 g/mol (for ⁷⁹Br) and 230.03 g/mol (for ⁸¹Br).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A key feature will be the isotopic signature of bromine: two peaks of nearly equal intensity separated by two mass units (m/z 228 and 230), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. msu.edu

The fragmentation of the molecular ion provides valuable structural clues. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

α-Cleavage: The most likely fragmentation for this compound is the loss of a propyl radical (·C₃H₇) from the butyl chain. This would result in a stable, resonance-delocalized cation at m/z 185/187. This fragment is often the base peak in the spectrum of N-alkyl amines. libretexts.orgmiamioh.edu

Other Fragmentations: Other possible fragmentations include the loss of the entire butyl group, cleavage within the pyridine ring (e.g., loss of HCN), or loss of the bromine atom.

Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zIdentityFragmentation Pathway
228/230[M]⁺·Molecular Ion
185/187[M - C₃H₇]⁺α-Cleavage (loss of propyl radical)
171/173[M - C₄H₉]⁺Loss of butyl radical
149[M - Br]⁺Loss of bromine radical
93[M - Br - C₃H₇]⁺Loss of propyl radical and bromine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. rsc.org This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, providing irrefutable confirmation of a compound's composition. acs.org

For this compound, the molecular formula is C₉H₁₃BrN₂. HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. rsc.org The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units. The calculated exact mass for the most abundant isotopic composition provides a benchmark for experimental verification.

Molecular FormulaIonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)
C₉H₁₃BrN₂[M+H]⁺229.0395231.0374

X-ray Crystallography for Solid-State Structural Determination

If a single crystal of this compound were analyzed, the data would reveal the planarity of the pyridine ring, the conformation of the N-butyl group, and the specific lengths of the C-Br, C-N, and C-C bonds. researchgate.net Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonding involving the amine hydrogen and the pyridine nitrogen, which dictate the packing of molecules in the crystal. researchgate.net This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

ParameterDescriptionExpected Information
Crystal SystemThe symmetry system of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.Specific values in Å and degrees.
Bond LengthsThe distance between the nuclei of two bonded atoms.e.g., C-Br, C-N, N-H distances in Å.
Bond AnglesThe angle formed between three connected atoms.e.g., C-C-N, C-N-C angles in degrees.
Dihedral AnglesThe angle between two intersecting planes.Defines the conformation of the butyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. rsc.org For aromatic compounds like this compound, the spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. ut.ac.ir

The pyridine ring is the primary chromophore, and its electronic properties are modulated by the substituents. The bromo group (an auxochrome with a deactivating inductive effect) and the N-butylamine group (an activating auxochrome) both influence the energy of the electronic transitions. The UV-Vis spectrum would likely show characteristic absorptions for the substituted pyridine system. Comparing the spectrum to similar compounds helps in assigning these transitions and understanding the electronic landscape of the molecule. ut.ac.ir For example, studies on other pyridine derivatives show characteristic absorption maxima (λmax) that are sensitive to substitution patterns. rsc.org

Electronic TransitionTypical Wavelength Range (nm)Description
π→π200-300High-energy transition involving the π-system of the pyridine ring. Often results in a strong absorption band.
n→π>280Lower-energy transition of a non-bonding electron (from N or Br) to an anti-bonding π* orbital. Typically a weaker absorption band.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Butylpyridin 3 Amine

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com For 5-bromo-N-butylpyridin-3-amine, MD simulations provide a way to explore its vast conformational space, which arises primarily from the flexibility of the n-butyl group attached to the amine nitrogen.

The simulation process typically begins with an optimized geometry of the molecule, which is then placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent) to mimic solution-phase behavior. The system's energy is minimized, and then it is gradually heated to a target temperature and equilibrated. During the production phase of the MD simulation, the trajectory of each atom is calculated by integrating Newton's laws of motion, governed by a force field that describes the potential energy of the system. mdpi.com Simulations running for timescales from nanoseconds to microseconds can reveal the dynamic behavior of the molecule. mdpi.com

Detailed research findings from such a simulation would focus on the conformational preferences of the butyl chain. Analysis of the trajectories would involve monitoring key dihedral angles along the butyl chain and the C-N bond connecting it to the pyridine (B92270) ring. The results can identify the most stable or populated conformations, the energy barriers between them, and the timescale of conformational changes. mdpi.com For example, one could determine whether the butyl chain exists in an extended (anti) conformation or a more compact (gauche) form and how its orientation is influenced by interactions with the pyridine ring or solvent molecules. The root-mean-square deviation (RMSD) of the molecule's backbone atoms over time is often calculated to assess the stability of the simulation and to see if the molecule is exploring different conformational states. mdpi.com

Table 1: Hypothetical Analysis of Key Dihedral Angles in this compound from an MD Simulation. This table illustrates the type of data obtained from a conformational analysis.

Dihedral AngleAtoms InvolvedPredominant Angle(s) (degrees)Conformation
τ1C(ring)-C(ring)-N-C(butyl)~90° and ~270°Perpendicular
τ2C(ring)-N-C(butyl)-C(butyl)~180°Anti
τ3N-C(butyl)-C(butyl)-C(butyl)~180°, ±60°Anti and Gauche
τ4C(butyl)-C(butyl)-C(butyl)-C(butyl)~180°, ±60°Anti and Gauche

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wave function from a quantum calculation into a simple, intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This method is exceptionally useful for investigating donor-acceptor interactions, which are key to understanding intramolecular and intermolecular forces. uba.arresearchgate.net

For this compound, NBO analysis can quantify important intramolecular electronic effects. These include hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital, such as a C-H bond or a nitrogen lone pair, into an empty (acceptor) antibonding orbital, like a π* orbital of the pyridine ring or a σ* orbital of the C-Br bond. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor pair. researchgate.net

The lone pair on the amine nitrogen (LP(N)) donating into the antibonding π* orbitals of the aromatic ring, which is a classic example of resonance stabilization.

The lone pairs on the bromine atom (LP(Br)) potentially interacting with adjacent antibonding orbitals.

Interactions involving the σ bonds of the butyl chain donating into empty orbitals, which would describe the electronic effect of the alkyl substituent.

These delocalization effects lead to a loss of occupancy from the idealized Lewis structure's localized orbitals into the empty non-Lewis orbitals, providing a quantitative measure of the departure from a simple Lewis model. uni-muenchen.de

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound. This table provides hypothetical examples of donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N7π* (C3-C4)35.5Resonance (p-π conjugation)
LP (1) N7π* (C5-C6)20.1Resonance (p-π conjugation)
σ (C8-H8A)σ* (N7-C3)2.8Hyperconjugation
σ (C3-C4)σ* (C5-Br1)1.5Hyperconjugation
LP (3) Br1σ* (C5-C6)0.8Lone Pair Donation

Correlation of Theoretical Calculations with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. mdpi.com A strong correlation between theory and experiment provides confidence in the computational model, allowing it to be used for prediction and for interpreting complex chemical phenomena. nih.gov

For this compound, several properties can be calculated and compared with experimental measurements:

Vibrational Spectra: Density Functional Theory (DFT) calculations can predict the vibrational frequencies and intensities of the molecule. taylorandfrancis.com These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared directly to experimental Infrared (IR) and Raman spectra. A good match helps in the definitive assignment of spectral bands to specific molecular motions. researchgate.net

NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated and converted into NMR chemical shifts. Correlating these theoretical shifts with those from experimental NMR spectra can aid in structure elucidation and confirm the assignments of complex spectra. acs.org

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. These can be compared to the absorption maxima (λ_max) observed in UV-Visible spectroscopy.

Structural Parameters: Calculated bond lengths, bond angles, and dihedral angles from geometry optimization can be compared with data from single-crystal X-ray diffraction, should a crystal structure be available.

Physicochemical Properties: Computational methods can predict properties like dipole moment, polarizability, and solvation free energy. These values can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structure with physical or biological properties, such as permeability or receptor binding affinity, which can then be tested experimentally. nih.gov

Table 3: Hypothetical Correlation of Calculated (DFT) and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational Mode DescriptionCalculated Frequency (Scaled)Experimental Frequency (IR)Difference
N-H Stretch341034055
Aromatic C-H Stretch30853090-5
Aliphatic C-H Stretch29582960-2
Pyridine Ring Stretch15951600-5
N-H Bend152015155
C-N Stretch128012755
C-Br Stretch6556505

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the presence of the amino group at the 3-position, a strong activating group, enhances the electron density of the ring, facilitating electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, and C6), while the bromine atom is a deactivating group that also directs to the ortho and para positions (C4 and C6).

Considering these competing effects, electrophilic substitution on 5-bromo-N-butylpyridin-3-amine is complex. The strong activation by the amino group is the dominant factor. Therefore, electrophiles are expected to preferentially substitute at the C2, C4, and C6 positions. However, the precise regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For instance, nitration of pyridine itself is a sluggish reaction, but the presence of activating groups can facilitate this transformation. wikipedia.org While specific studies on this compound are limited, related aminopyridine systems show that substitution often occurs at the positions ortho and para to the amino group. pearson.comresearchgate.net

Nucleophilic Aromatic Substitution Reactions

The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. pearson.com In this compound, the bromine atom at the 5-position can be displaced by various nucleophiles. The rate of this reaction is enhanced by the electron-withdrawing character of the pyridine nitrogen.

SNAr reactions on substituted pyridines are well-documented. For example, studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrate the feasibility of such substitutions. researchgate.net The reaction proceeds via a Meisenheimer-like intermediate, and the rate is influenced by the nature of the nucleophile and the solvent. While direct experimental data for this compound is scarce, it is expected to undergo SNAr reactions with strong nucleophiles, leading to the substitution of the bromine atom. The presence of the N-butylamino group at the 3-position may have a moderate electronic influence on the reaction rate.

Transition Metal-Catalyzed Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyridine core.

Suzuki Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds.

Heck Coupling: In the Heck reaction, the bromopyridine is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. rsc.org This reaction has been successfully applied to various bromopyridines, including 2-acetamido-5-bromopyridine (B57907) and 5-bromopyridin-2-amine, yielding the corresponding vinyl-substituted pyridines. acs.orgresearchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the bromopyridine with a terminal alkyne, leading to the formation of an alkynylpyridine. scirp.orgscirp.orgresearchgate.net This method is highly efficient for creating C(sp²)-C(sp) bonds and has been extensively studied for various aminobromopyridines. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the bromopyridine with an amine. This is a versatile method for synthesizing more complex amine derivatives.

The table below summarizes typical conditions for these coupling reactions, based on studies with analogous bromopyridines.

Coupling ReactionCatalyst/Ligand SystemBaseSolventTemperature (°C)
SuzukiPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
HeckPd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile90
SonogashiraPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene110

Reactions Involving the Amine Functional Group

The secondary amine functionality in this compound offers another site for chemical modification, allowing for the introduction of a wide range of substituents.

Acylation and Alkylation Reactions

The nitrogen atom of the N-butylamino group is nucleophilic and can readily react with electrophiles such as acylating and alkylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy to introduce carbonyl functionalities.

Alkylation: The amine can be further alkylated using alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled through careful choice of reaction conditions.

Formation of Schiff Bases and Other Condensation Products

Primary and secondary amines can undergo condensation reactions with carbonyl compounds. While the secondary amine in this compound cannot form a stable neutral imine (Schiff base), it can react with aldehydes and ketones to form an iminium ion under acidic conditions. masterorganicchemistry.comyoutube.com These iminium ions are reactive intermediates that can participate in subsequent reactions. Condensation reactions of aminopyridines with various reagents can lead to the formation of fused heterocyclic systems. For example, 2-aminopyridine (B139424) can react with 3-chloropropeniminium salts to yield pyrido[1,2-a]pyrimidinium salts. znaturforsch.com

Strategic Modifications of the N-Butyl Chain

The N-butyl group, while often considered a simple alkyl substituent, can also be a site for strategic functionalization, although this is generally more challenging than reactions on the pyridine ring or the amine.

Late-stage C-H bond functionalization is an emerging area of research that could potentially allow for the introduction of functional groups at specific positions on the butyl chain. acs.org For instance, methods for the terminal-selective functionalization of alkyl chains have been developed. nih.gov

Oxidative cyclization reactions can also be envisioned, where the butyl chain participates in the formation of a new ring fused to the pyridine core. For example, oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides is a known method for synthesizing saccharin (B28170) derivatives. researchgate.net Similar strategies could potentially be adapted for the N-butyl chain of this compound, leading to novel heterocyclic structures.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and N-butylamino groups on the pyridine (B92270) ring makes 5-bromo-N-butylpyridin-3-amine a valuable intermediate. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Simultaneously, the secondary amine provides a site for acylation, alkylation, or participation in cyclization reactions. This orthogonality allows for selective, stepwise modifications, which is a crucial aspect of modern synthetic chemistry.

The 5-bromopyridine moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex aromatic and heterocyclic systems. Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups at the C5 position. mdpi.comresearchgate.net This capability is essential for building extended π-conjugated systems or for linking the pyridine core to other heterocyclic units.

For instance, a Sonogashira coupling could be employed to introduce an alkyne, which can then undergo subsequent cyclization reactions to form fused ring systems like indolizines or other nitrogen-containing polycycles. Similarly, a Suzuki coupling can attach boronic acids, leading to bi-aryl or hetero-biaryl structures that are common motifs in many advanced materials and pharmaceutical compounds. researchgate.net The amine at the C3 position can be utilized as an internal nucleophile in subsequent steps to facilitate the formation of new rings, leading to rigid, polycyclic scaffolds. The development of one-pot sequences involving such catalytic methods allows for the rapid assembly of complex N-heterocycles from simple precursors. uni-duesseldorf.de

The presence of two distinct reactive sites on the this compound scaffold allows for its use as a building block for multifunctional molecules. The C-Br bond and the N-H bond can be functionalized in a sequential manner, enabling precise control over the final molecular architecture. This is particularly valuable in creating molecules for materials science or as complex probes in chemical biology.

A synthetic strategy might involve an initial cross-coupling reaction at the bromine site, followed by a modification of the amino group. For example, the amine could be acylated with a molecule that contains another functional handle, such as a terminal alkyne for "click" chemistry or another halide for further cross-coupling. This step-wise approach allows for the construction of elaborate molecules where different functionalities are spatially separated and can act independently. A thesis on related synthetic efforts highlights the use of a 5-bromo-pyridin-3-amine core in the synthesis of large, complex molecules. ntnu.no

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReactive SiteReagents/CatalystProduct TypePotential Application
Suzuki CouplingC5-BrAr-B(OH)₂, Pd catalyst5-Aryl-N-butylpyridin-3-amineOrganic Electronics, Medicinal Scaffolds
Sonogashira CouplingC5-BrTerminal Alkyne, Pd/Cu catalyst5-Alkynyl-N-butylpyridin-3-amineFunctional Polymers, Conjugated Materials
Buchwald-Hartwig AminationC5-BrR₂NH, Pd catalystN⁵-Disubstituted-N³-butylpyridine-3,5-diamineHole-Transport Materials, Medicinal Scaffolds
AcylationN3-AmineAcyl Chloride, BaseN-(5-bromopyridin-3-yl)-N-butylacetamide derivativeMedicinal Scaffolds
Reductive AminationN3-AmineAldehyde/Ketone, NaBH(OAc)₃N-butyl-N-substituted-pyridin-3-amineDiversification of Scaffolds

Contributions to Medicinal Chemistry Scaffolds (Focus on synthetic methodology, not biological activity)

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in favorable interactions with biological targets. nih.govfrontiersin.org this compound serves as an excellent starting point for the synthesis of libraries of novel pyridine derivatives for drug discovery programs. The synthetic methodology focuses on creating molecular diversity around the central pyridine core.

The bromine atom at the 5-position is a key feature for diversification. Using high-throughput parallel synthesis, a wide array of substituents can be introduced at this position via cross-coupling reactions. researchgate.net This allows chemists to systematically probe the structure-activity relationship (SAR) by exploring how different groups at this position affect the compound's properties.

Simultaneously, the N-butylamino group at the 3-position offers another vector for diversification. It can be readily acylated, sulfonylated, or used as a nucleophile in various C-N bond-forming reactions. nih.gov For example, reacting the amine with a library of carboxylic acids or sulfonyl chlorides would generate a corresponding library of amides or sulfonamides. The butyl group itself can be varied by starting the synthesis with different primary amines, adding another layer of diversity. This dual-functional approach allows for the efficient generation of large and diverse compound libraries from a single, versatile intermediate.

Applications in Material Science

The unique electronic properties of the pyridine ring, combined with the synthetic versatility of this compound, make it a candidate for the development of novel functional materials, including polymers and components for organic electronics.

This compound can be incorporated into polymers in several ways. It can act as a monomer in step-growth polymerization. For example, if the bromine is first converted to another functional group (e.g., a boronic ester via a Miyaura borylation), the resulting molecule could participate in Suzuki polycondensation to create a conjugated polymer. Alternatively, the amine functionality could be used to form polyamides or polyimines.

The bromo-group can also serve as an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). tandfonline.com By first attaching the pyridine unit to a polymer backbone, the bromine can then be used to grow a second, different polymer block, leading to the formation of well-defined block copolymers with tailored properties. Functional polymers containing pyridine units are explored for applications ranging from gas sensing to catalytic systems.

The field of organic electronics heavily relies on molecules with tunable electronic properties, and this compound is a relevant building block for this purpose. mdpi.com Pyridine is an electron-deficient (n-type) aromatic system, while the amino group is an electron-donating (p-type) substituent. This inherent donor-acceptor character is a sought-after feature for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Through cross-coupling reactions at the bromine site, this building block can be integrated into larger π-conjugated systems. researchgate.netuni-bayreuth.de For example, coupling it with electron-rich units like thiophenes or carbazoles can create donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) type materials. These materials often exhibit strong absorption in the visible spectrum and possess suitable energy levels (HOMO/LUMO) for use as organic dyes in dye-sensitized solar cells (DSSCs) or as hole-transport or host materials in perovskite solar cells. scispace.comresearchgate.net Research has shown that related 3,5-substituted bromopyridine derivatives can be used as additives to passivate defects and enhance the performance and stability of perovskite solar cells. acs.org The N-butyl group enhances solubility in organic solvents, which is a critical factor for solution-based processing of large-area electronic devices.

Table 2: Potential Properties of Materials Derived from this compound

Material ClassDerived Structure ExampleKey FeaturePotential Application
Conjugated PolymersPoly(3-N-butylamino-5-thienylpyridine)Donor-Acceptor Backbone, SolubilityOrganic Field-Effect Transistors (OFETs)
Organic DyesPyridine core with donor and acceptor end-groupsIntramolecular Charge Transfer (ICT)Dye-Sensitized Solar Cells (DSSCs)
Hole-Transport MaterialsDimer/Trimer of N-butyl-aminopyridine linked via arylaminesHigh HOMO level, Morphological StabilityPerovskite Solar Cells, OLEDs
Functional PolymersPolystyrene-block-poly(N-butyl-pyridin-3-amine)Self-assembly, Functional Pendant GroupsNanostructured Materials, Sensors

Exploration as Chiral Dopants in Liquid Crystal Technology

The induction of chirality in nematic liquid crystals is a fundamental principle behind many display technologies. This is often achieved by adding a small amount of a chiral substance, known as a chiral dopant, to an achiral nematic host. researchgate.net The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), which measures its ability to induce a helical superstructure in the nematic phase. rsc.org

While direct studies investigating this compound as a chiral dopant are not prominent in the existing literature, the synthesis of related structures for this purpose has been explored. Research into new liquid crystalline materials has included the synthesis of novel chiral, rod-shaped mesogens based on a pyridine core. researchgate.net Notably, these synthetic targets have included chloro- or bromo-substituted pyridine cores linked to a chiral chain, demonstrating that halogenated chiral pyridines are a viable class of compounds for liquid crystal applications. researchgate.net The inherent chirality would need to be introduced to the this compound structure, for instance, by using a chiral butyl group, to be effective. The presence of both a bromine atom and an amino group could influence intermolecular interactions with the liquid crystal host, potentially modulating the HTP. This suggests a plausible, albeit underexplored, avenue for the application of chiral derivatives of this compound in advanced liquid crystal technologies.

Coordination Chemistry of this compound as a Ligand

The pyridine ring is a classic ligand in coordination chemistry, readily forming stable complexes with a vast array of transition metals. researchgate.netwikipedia.org The utility of pyridine derivatives as ligands is central to their application in catalysis and sensing. This compound features two potential coordination sites: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the exocyclic amino nitrogen. This dual functionality allows it to act as a versatile ligand, with its electronic and steric properties carefully balanced by its substituents.

The primary site of Lewis basicity in pyridine derivatives is the lone pair of electrons on the ring's nitrogen atom, which is not delocalized into the aromatic π-system. wikipedia.orgquora.com The basicity of this site, and thus its ability to donate electrons to a metal cation (a Lewis acid), is highly sensitive to the electronic effects of substituents on the ring. The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.25. wikipedia.org

Electron-donating groups, such as an amino group (-NH₂), increase the electron density on the pyridine nitrogen, making it a stronger Lewis base. For example, the pKa of 4-aminopyridine's conjugate acid is 9.17, significantly higher than that of pyridine. quora.com Conversely, electron-withdrawing groups, like halogens, decrease the electron density and lower the basicity. The pKa of 3-chloropyridine's conjugate acid is just 2.84. researchgate.net

In this compound, these two opposing effects are present. The bromo group at the 5-position acts as an electron-withdrawing group via induction, while the N-butylamino group at the 3-position is electron-donating. The resulting Lewis basicity of the pyridine nitrogen will be a balance of these effects, influenced by their respective positions. The N-butylamino group itself also provides a secondary, more basic (sp³-hybridized) nitrogen site, making the compound potentially capable of acting as a bidentate or bridging ligand.

The ability of bromo-substituted aminopyridines to coordinate with metals is well-documented. For instance, a structural isomer, 2-amino-5-bromopyridine (B118841), readily reacts with copper(II) bromide to form a complex, demonstrating the viability of this class of compounds as ligands. researchgate.net In this specific complex, the 2-amino-5-bromopyridine molecule coordinates to the copper center, highlighting the role of the pyridine nitrogen in forming stable metal complexes. researchgate.net The bromination of ligands has also been shown to have a profound effect on the coordination chemistry and electronic properties of the resulting metal complexes. nih.gov

CompoundpKa of Conjugate AcidReference
Pyridine5.25 wikipedia.org
2-Aminopyridine (B139424)6.86 quora.com
3-Aminopyridine (B143674)6.0 quora.com
4-Aminopyridine (B3432731)9.17 quora.com
3-Chloropyridine2.84 researchgate.net

The ability to tune the electronic and steric environment of a metal's coordination sphere is critical for designing effective catalysts. Transition metal complexes featuring pyridine-based ligands are integral to homogeneous catalysis. researchgate.net The substituents on the pyridine ligand play a crucial role in modulating the catalytic activity of the metal center. For example, the peripheral bromination of cobalt corrole (B1231805) catalysts, which have axial pyridine ligands, has been shown to strongly affect their electronic structure and dramatically improve their catalytic activity in the hydrogen evolution reaction. nih.gov Similarly, molybdenum complexes with ligands derived from 2-bromopyridine (B144113) have been used for catalytic epoxidation reactions. mdpi.com This demonstrates that the bromine substituent in this compound is not merely a synthetic handle but can be a key functional element for tuning the performance of a catalyst. The N-butylamino group can further influence solubility, stability, and the steric environment around the metal center.

In the field of materials science, pyridine derivatives are extensively used to create chemosensors, particularly fluorescent sensors for the detection of specific ions. researchgate.netmdpi.com These sensors often operate via a 'switch-off' or 'switch-on' fluorescence mechanism upon coordination with a target metal ion. researchgate.net Aminopyridine-based compounds are particularly effective fluorophores for this purpose. mdpi.comresearchgate.net For example, a fluorescent chemosensor based on a 2-aminopyridine derivative was shown to selectively detect Fe³⁺ and Hg²⁺ ions through fluorescence quenching. researchgate.net The design of such sensors relies on the coordination of the pyridine nitrogen and the amino group to the metal ion. This compound possesses this essential aminopyridine core, making it a prime candidate for development into a fluorescent sensor. The bromo-substituent could further refine the sensor's photophysical properties and enhance its selectivity for specific metal cations. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to 3-amino-5-bromopyridines often involve multi-step processes or harsh reaction conditions, such as metal-catalyzed amination of 3,5-dibromopyridine (B18299). semanticscholar.org Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Key areas for development include:

Greener Synthesis: Exploring multicomponent reactions (MCRs) could provide a rapid and waste-minimizing pathway to the aminopyridine core. nih.govmdpi.com The use of greener solvents, such as ethanol-water mixtures, and catalyst-free or solvent-free conditions should be investigated to improve the environmental footprint of the synthesis. mdpi.comijcrcps.com

Flow Chemistry: Transitioning from batch to continuous flow processing can offer enhanced safety, improved heat and mass transfer, and reduced reaction times, making the synthesis more scalable and efficient. beilstein-journals.orgnumberanalytics.comresearchgate.net Microwave-assisted flow synthesis, in particular, has shown promise for the rapid preparation of pyridine (B92270) derivatives. beilstein-journals.orgfigshare.com

Catalytic C-H Amination: A forward-looking approach would be the direct C-H amination of a suitable bromopyridine precursor. This would represent a highly atom-economical route, avoiding the need for pre-functionalized substrates like dibromopyridines. Research into ruthenium or copper-catalyzed C-H amination could pave the way for such a transformation. beilstein-journals.orgmdpi.com

Interactive Table: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity. nih.govmdpi.comIdentifying suitable starting materials and reaction conditions for the specific target.
Flow Chemistry Scalability, improved safety, faster reaction times, enhanced control. numberanalytics.comresearchgate.netInitial setup costs, optimization of flow parameters (residence time, temperature).
Direct C-H Amination High atom economy, fewer synthetic steps. beilstein-journals.orgCatalyst development, achieving high regioselectivity on the pyridine ring.

Exploration of Advanced Functionalized Derivatives for Specific Applications

The bromine atom and the secondary amine group on 5-bromo-N-butylpyridin-3-amine are prime handles for chemical modification, allowing for the creation of a diverse library of derivatives for specific applications. As a structural motif, it can serve as a building block for pharmaceutical agents.

Future exploration should target:

Medicinal Chemistry: The aminopyridine scaffold is present in numerous bioactive molecules. nih.gov Derivatives could be synthesized and screened for various therapeutic targets. For instance, aminopyridine derivatives have been investigated as kinase inhibitors (e.g., JAK2, c-Met) for anticancer applications and as α-glucosidase inhibitors for diabetes. tandfonline.commdpi.comnih.gov The N-butyl group can be varied to modulate lipophilicity, while the bromine can be replaced via cross-coupling reactions to introduce diverse aryl or alkyl groups, potentially leading to new drug candidates. mdpi.com

Materials Science: Pyridine-based structures are integral to the development of organic light-emitting diodes (OLEDs) and other functional materials. core.ac.uk By synthesizing derivatives with extended π-conjugated systems—achieved through reactions like the Suzuki or Sonogashira cross-coupling at the bromine position—new materials with tailored photophysical properties could be designed. mdpi.comscirp.org

Agrochemical Research: The core structure could be a starting point for developing new fungicides or other crop protection agents, an area where halogenated heterocyclic compounds have historically found application. chemshuttle.com

Interactive Table: Potential Applications of Functionalized Derivatives
Application AreaTarget ModificationPotential Function
Medicinal Chemistry Suzuki or Buchwald-Hartwig coupling at C5-Br; modification of N-butyl chain. mdpi.comresearchgate.netKinase inhibitors, enzyme inhibitors, receptor antagonists. tandfonline.commdpi.com
Materials Science Sonogashira or Heck coupling at C5-Br to introduce conjugated systems. scirp.orgOrganic light-emitting diodes (OLEDs), fluorescent probes. core.ac.uk
Agrochemicals Introduction of toxophoric groups via substitution of bromine.Fungicides, insecticides. chemshuttle.com

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of this compound is dominated by the chemistry of the bromo-pyridine core.

Key reactions warranting mechanistic investigation include:

Cross-Coupling Reactions: While palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination are workhorse methods, their mechanisms can be complex, especially with heteroaromatic substrates. mdpi.comresearchgate.netresearchgate.net Future studies could use techniques like Reaction Progress Kinetic Analysis (RPKA) to probe the influence of ligands and reaction conditions on catalytic activity and stability. imperial.ac.uk Understanding the oxidative addition step, which can proceed via different mechanisms for halopyridines, is critical for catalyst design. researchgate.net

Copper-Catalyzed Amination (Ullmann Reaction): The mechanism of copper-catalyzed C-N bond formation is still debated. imperial.ac.uk Detailed mechanistic studies on the amination of this compound could clarify the role of ligands, the nature of the active copper species, and the pathways of catalyst deactivation. imperial.ac.uk

Pyridyne-Mediated Reactions: Under strong basic conditions, 3-bromopyridines can isomerize to 4-bromopyridines via pyridyne intermediates. rsc.org Investigating whether this compound can undergo such "halogen dance" rearrangements could open pathways to functionalization at the C4 position, which is otherwise difficult to achieve directly. rsc.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery process.

Future research should leverage this integration to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the electronic properties of this compound and its derivatives. ias.ac.inresearchgate.net This can help predict the most likely sites for electrophilic or nucleophilic attack, estimate the energies of transition states for various reactions, and rationalize observed regioselectivity. ias.ac.inacademie-sciences.fr For instance, DFT can predict the nucleophilicity of the pyridine nitrogen, which is key to its role as an organocatalyst. ias.ac.in

Design Novel Derivatives with Desired Properties: Computational tools can pre-screen virtual libraries of derivatives for specific applications. For example, in drug discovery, molecular docking studies can predict the binding affinity of designed compounds to a biological target, such as an enzyme active site. tandfonline.commdpi.comnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Elucidate Spectroscopic Data: DFT calculations can help in the assignment of complex NMR and IR spectra, providing a deeper level of structural confirmation for newly synthesized compounds. nih.gov

Unexplored Reactivity Pathways and Transformations

Beyond the well-established reactions, there are several unexplored avenues for the transformation of this compound.

Promising areas for future investigation include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. acs.org The bromine atom on the pyridine ring could be a handle for radical generation via photoredox-mediated single-electron transfer (SET). nih.govbeilstein-journals.org This could enable novel hydroarylation reactions or dual catalytic cycles merging photoredox with transition metal catalysis (e.g., nickel or palladium) for cross-coupling reactions. acs.orgacs.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly being used in crystal engineering and organocatalysis. Exploring the halogen bonding capabilities of this molecule could lead to the design of new supramolecular assemblies or catalytic systems.

Directed C-H Functionalization: While C-H amination was mentioned as a synthetic route, the N-butylpyridin-3-amine moiety itself could act as a directing group for C-H functionalization at other positions on the pyridine ring or even on the butyl chain, offering novel strategies for derivatization.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-N-butylpyridin-3-amine be optimized for higher yields in laboratory settings?

  • Methodological Answer : Optimization typically involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For brominated pyridine derivatives, reflux conditions with polar aprotic solvents (e.g., DMF) and bases like potassium carbonate are effective for improving conversion rates . Scaling down industrial protocols (e.g., continuous flow reactors) can enhance reproducibility while maintaining efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the pyridine ring, while bromine’s electronegativity causes distinct splitting patterns in aromatic regions . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns indicative of the butylamine side chain . Supplementary techniques like IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~500-600 cm⁻¹) .

Q. What purification methods are recommended to achieve >95% purity for this compound?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates brominated pyridine derivatives from byproducts. Recrystallization in ethanol or dichloromethane/hexane mixtures can further enhance purity . Purity validation should combine HPLC (UV detection at 254 nm) and elemental analysis to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should expose the compound to buffers across a pH range (2-12) and temperatures (4°C, 25°C, 40°C). Samples are analyzed periodically via HPLC to monitor degradation products (e.g., dehalogenation or amine oxidation). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions . Stability under inert atmospheres (N₂/Ar) should also be tested to assess oxidative susceptibility.

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cell-based) can clarify target specificity. For instance, surface plasmon resonance (SPR) quantifies binding affinity to neurological targets like serotonin receptors, while cytotoxicity assays (MTT) rule out non-specific effects . Dose-response curves and statistical rigor (e.g., triplicate replicates, Z’-factor validation) minimize variability. Meta-analysis of existing data should account for assay conditions (e.g., buffer composition, cell lines) that may influence outcomes .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives targeting neurological pathways?

  • Methodological Answer : Systematic structural modifications (e.g., varying alkyl chain length, introducing electron-withdrawing groups) are synthesized and tested in vitro. For example, replacing the butyl group with cyclohexyl enhances lipophilicity, potentially improving blood-brain barrier penetration . Computational docking (e.g., AutoDock) predicts binding modes to receptors like dopamine transporters, guiding rational design . In vivo pharmacokinetic studies (rodent models) validate bioavailability and metabolic stability of lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.